8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
Description
8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H7N3O2. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with a methoxy group at the 8-position and an aldehyde group at the 2-position.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-7-10-6(5-12)4-11(7)3-2-9-8/h2-5H,1H3 |
InChI Key |
OBMRXJSNGLTUMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=NC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the methoxy and aldehyde groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can be compared with other similar compounds, such as:
8-Methylimidazo[1,2-a]pyrazine-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring
Biological Activity
8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other therapeutic effects supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde can be represented as follows:
This compound features a methoxy group attached to an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde exhibits notable antimicrobial properties . In studies assessing its efficacy against various pathogens, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | 20 |
| Escherichia coli | 10 µg/mL | 25 |
| Candida albicans | 12 µg/mL | 18 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways.
Case Study: Anticancer Effects in HeLa Cells
A study conducted on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways.
Table 2: Effects on HeLa Cell Viability
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 25 | 50 | 45 |
These findings indicate that the compound may have potential as a chemotherapeutic agent .
The mechanism by which 8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation. For instance, it may bind to DNA or RNA polymerases, disrupting nucleic acid synthesis and leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
